molecular formula C12H14N2O4 B4025278 (2-nitrophenyl) piperidine-1-carboxylate

(2-nitrophenyl) piperidine-1-carboxylate

Cat. No.: B4025278
M. Wt: 250.25 g/mol
InChI Key: ZEWKNOHTCBTMSE-UHFFFAOYSA-N
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Description

(2-Nitrophenyl) piperidine-1-carboxylate is an ester derivative of piperidine-1-carboxylic acid, featuring a 2-nitrophenyl substituent. This compound is structurally characterized by an ester linkage between the piperidine nitrogen and the 2-nitrophenyl moiety, distinguishing it from carbamates (e.g., tert-butyl-protected analogs) or amide derivatives.

Properties

IUPAC Name

(2-nitrophenyl) piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-12(13-8-4-1-5-9-13)18-11-7-3-2-6-10(11)14(16)17/h2-3,6-7H,1,4-5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWKNOHTCBTMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)OC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-nitrophenyl) piperidine-1-carboxylate typically involves the reaction of piperidine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(2-Nitrophenyl) piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted piperidine compounds .

Scientific Research Applications

(2-Nitrophenyl) piperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-nitrophenyl) piperidine-1-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

tert-Butyl 4-((2-Nitrophenyl)Amino)Piperidine-1-Carboxylate (Compound 56, )
  • Key Differences: Linkage: Contains a carbamate (Boc-protected) group instead of an ester. Substituent: The 2-nitrophenyl group is attached via an amino (–NH–) bridge rather than direct ester bonding.
  • Implications: The Boc group enhances stability against hydrolysis compared to esters.
Ethyl 4-[(4-Methylpyridin-2-yl)Amino]Piperidine-1-Carboxylate ()
  • Key Differences: Substituent: Features a 4-methylpyridyl amino group instead of 2-nitrophenyl. Ester Group: Ethyl ester vs. 2-nitrophenyl ester.
  • Implications: The pyridyl amino group may enhance hydrogen-bonding interactions in biological systems. Docking studies for this compound showed a binding energy of −6.91 kcal/mol against iNOS, suggesting that ester derivatives can exhibit significant target affinity depending on substituents .
tert-Butyl 4-(2-Aminophenyl)Piperidine-1-Carboxylate ()
  • Key Differences :
    • Substituent : The nitro group is reduced to an amine (–NH2), altering electronic and steric properties.
    • Protection : Retains the Boc group.
  • Implications: The amine group introduces nucleophilic reactivity, enabling conjugation or further derivatization.
3-Vinylphenyl Piperidine-1-Carboxylate (Compound 6g, )
  • Key Differences :
    • Substituent : A vinyl group replaces the nitro group.
  • Implications :
    • The vinyl group offers sites for polymerization or Michael additions, contrasting with the nitro group’s role in electron-deficient aromatic interactions .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent Linkage Key Properties Biological Relevance
(2-Nitrophenyl) piperidine-1-carboxylate 2-Nitrophenyl Ester Electron-deficient, hydrolytically labile Potential anti-inflammatory
tert-Butyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate 2-Nitrophenyl (via –NH–) Carbamate (Boc) Stable to hydrolysis, synthetic versatility Intermediate for drug discovery
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate 4-Methylpyridyl Ester Hydrogen-bonding capability iNOS inhibitor (ΔG = −6.91 kcal/mol)
tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate 2-Aminophenyl Carbamate (Boc) Nucleophilic amine, reducible nitro precursor Prodrug or conjugate candidate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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